4-Hydroxy-2,3,6-trimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione
Description
4-Hydroxy-2,3,6-trimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione is a heterocyclic compound with a complex structure that includes both imidazole and quinazoline moieties
Properties
CAS No. |
121732-25-0 |
|---|---|
Molecular Formula |
C12H12N4O3 |
Molecular Weight |
260.253 |
IUPAC Name |
4-hydroxy-2,3,6-trimethyl-5,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione |
InChI |
InChI=1S/C12H12N4O3/c1-4-13-7-6(12(19)14-4)10(17)8-9(11(7)18)16(3)5(2)15-8/h6,18H,1-3H3,(H,13,14,19) |
InChI Key |
VDBOWNCIVPQFEA-UHFFFAOYSA-N |
SMILES |
CC1=NC(=O)C2C(=C(C3=C(C2=O)N=C(N3C)C)O)N1 |
Synonyms |
8H-Imidazo[4,5-g]quinazolin-8-one, 3,5-dihydro-4,9-dihydroxy-2,3,6-trimethyl- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3,6-trimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2-amino-3,4,5-trimethylbenzoic acid with formamide under acidic conditions can yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,3,6-trimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of 4-oxo-2,3,6-trimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione.
Reduction: Formation of 4-hydroxy-2,3,6-trimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Hydroxy-2,3,6-trimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,3,6-trimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes essential for the survival of pathogens .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinazoline structure but differ in their functional groups and biological activities.
Imidazo[4,5-g]quinazolines: These compounds have a similar core structure but may have different substituents that alter their properties.
Uniqueness
4-Hydroxy-2,3,6-trimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
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